5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of indole, phenyl, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis can be employed to construct the indole ring, followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and thiourea .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-3-yl)-pyrazolyl derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Indole derivatives: Compounds such as indole-3-carbaldehyde and indole-3-acetic acid have similar structural features and biological activities.
Uniqueness
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of indole, phenyl, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Biological Activity
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 94830-21-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12N4S, with a molecular weight of 292.36 g/mol. The compound features a triazole ring fused with an indole structure, which is known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting specific metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer properties of triazole compounds. A notable investigation demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to inhibit tumor growth in vitro and in vivo models, showcasing its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research showed that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Signaling Modulation : It appears to modulate signaling pathways related to inflammation and apoptosis.
- Interaction with DNA : Some studies suggest that it may interact with DNA or RNA structures, affecting replication and transcription processes.
Case Studies
Study | Findings | Implications |
---|---|---|
Antibacterial Activity | Demonstrated efficacy against E. coli and S. aureus | Potential for development as an antibacterial agent |
Anticancer Research | Induced apoptosis in breast cancer cells | Suggests application in cancer therapy |
Anti-inflammatory Study | Reduced TNF-alpha levels in macrophages | Possible use in treating chronic inflammatory conditions |
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.